physicochemical properties of 8-Bromo-2-chloroquinoline
physicochemical properties of 8-Bromo-2-chloroquinoline
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2-chloroquinoline is a halogenated quinoline derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom on the benzene ring and a chlorine atom on the pyridine ring, provides two distinct reactive sites. This disubstituted quinoline core is of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, found in a wide array of pharmacologically active compounds, most notably antimalarials.[1][2] The strategic placement of halogens on the 8-Bromo-2-chloroquinoline molecule allows for selective functionalization through various cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecular architectures and the exploration of new chemical entities in drug discovery.[3]
This guide offers a comprehensive overview of the core , providing essential data and procedural insights for its effective use in a laboratory setting.
Molecular Structure and Identification
The fundamental structure of 8-Bromo-2-chloroquinoline consists of a quinoline ring system substituted with bromine at position 8 and chlorine at position 2.[4] This arrangement dictates its chemical reactivity and physical properties.
Caption: Molecular Structure of 8-Bromo-2-chloroquinoline.
Key Identifiers:
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Molecular Formula: C₉H₅BrClN
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Molecular Weight: 242.50 g/mol
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InChI Key: ZXSUGMMMZOMZTD-UHFFFAOYSA-N[6]
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Canonical SMILES: C1=CC2=C(C(=C1)Br)N=C(C=C2)Cl[6]
Physicochemical Properties
The physical and chemical characteristics of 8-Bromo-2-chloroquinoline are summarized below. These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Appearance | Pale yellow or White to off-white solid/powder. | [4] |
| Boiling Point | 325.741 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.673 g/cm³ (Predicted) | [4] |
| Solubility | Sparingly soluble in water. | [4] |
| XlogP | 3.8 (Predicted) | [6] |
Note: Some properties, such as boiling point and density, are predicted values and should be considered estimates.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 8-Bromo-2-chloroquinoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the positions of the hydrogen and carbon atoms. Spectroscopic data for this compound is available in chemical databases.[7]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight (242.50 g/mol ) and isotopic distribution pattern characteristic of a compound containing one bromine and one chlorine atom.[6]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the quinoline ring and the C-Cl and C-Br bonds.
The causality behind utilizing this suite of techniques is self-validating: NMR elucidates the precise atomic arrangement, MS confirms the overall mass and elemental composition, and IR verifies the presence of key functional groups. Together, they provide an unambiguous structural confirmation.
Synthesis and Reactivity
8-Bromo-2-chloroquinoline is a key organic intermediate used in more complex syntheses.[4] While specific, detailed synthesis procedures are proprietary or found within patent literature, general synthetic strategies for related halo-quinolines often involve multi-step reactions starting from simpler aniline precursors. For instance, the synthesis of a related compound, Quinoline, 8-bromo-2-chloro-3-iodo-, involves a three-step process starting from 2-bromoaniline.[8]
The reactivity of 8-Bromo-2-chloroquinoline is dominated by its two halogen substituents. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the bromine atom at the 8-position is well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for sequential and site-selective modifications, making it a versatile tool for building molecular diversity.
Applications in Research and Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry.[9] 8-aminoquinoline derivatives, for example, are the basis for antimalarial drugs like Primaquine.[2] Similarly, 8-hydroxyquinoline derivatives are explored for a wide range of biological activities, including anticancer and antimicrobial effects.[9][10]
Given this context, 8-Bromo-2-chloroquinoline serves as a valuable starting material for developing novel therapeutic agents. Its structure can be elaborated to explore new derivatives as:
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Antiviral Agents: The 2-chloroquinoline moiety has been used as a pharmacophore to design dual inhibitors of SARS-CoV-2 proteases.[3]
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Anticancer Agents: The quinoline core is frequently incorporated into molecules designed to target cancer cells.[9]
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Antimalarial Drugs: It can be used to synthesize novel analogues of existing 8-substituted quinoline antimalarials.[1][2]
Safety and Handling
Based on available safety data for structurally similar compounds like 8-Bromo-4-chloroquinoline, 8-Bromo-2-chloroquinoline should be handled with care.
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Hazard Classification: It is classified as acutely toxic if swallowed and can cause serious eye damage.[11]
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Precautionary Measures:
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Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[11][12]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Store locked up.[4][11]
-
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]
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In Case of Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12]
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General Experimental Workflow for Characterization
A rigorous and self-validating workflow is essential to confirm the identity, purity, and properties of a chemical intermediate like 8-Bromo-2-chloroquinoline before its use in further synthetic steps.
Caption: General workflow for the synthesis and characterization of a chemical intermediate.
Step-by-Step Methodology:
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Synthesis and Purification: The compound is first synthesized via an appropriate organic reaction pathway. The resulting crude product is then purified, typically using techniques like column chromatography or recrystallization, to remove unreacted starting materials and byproducts.
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Structural Verification: The purified sample is subjected to spectroscopic analysis. ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms, while high-resolution mass spectrometry (HRMS) verifies the exact molecular formula. This step ensures the correct molecule has been synthesized.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the sample. A high purity level (typically >95%) is required for use in subsequent reactions, especially in a drug development context, to ensure reproducibility and avoid side reactions.
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Physicochemical Property Determination: Once structure and purity are confirmed, key physical properties like melting point and solubility are experimentally determined. The melting point provides a quick check of purity (impurities tend to depress and broaden the melting range), while solubility data is critical for designing downstream experimental conditions.
Conclusion
8-Bromo-2-chloroquinoline is a well-defined chemical entity with significant potential as a versatile intermediate in pharmaceutical and chemical research. Its distinct physicochemical properties, coupled with the strategic placement of two different halogen atoms, provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for researchers aiming to leverage this compound in their synthetic and drug discovery endeavors.
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3E. (n.d.). 8-Bromo-2-chloroquinoline - Free SDS search. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 8-Bromo-2-methylquinoline. PMC. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. Request PDF. Retrieved from [Link]
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PubChemLite. (n.d.). 8-bromo-2-chloroquinoline (C9H5BrClN). Retrieved from [Link]
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PubChem. (n.d.). 8-Bromoquinoline | C9H6BrN | CID 140109. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromo-2-chloroquinoline | C9H5BrClN | CID 10955755. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349. Retrieved from [Link]
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Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
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